N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C20H23ClN6O |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN6O/c1-13(2)19-24-23-17-9-10-18(25-27(17)19)26-11-3-4-14(12-26)20(28)22-16-7-5-15(21)6-8-16/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,28) |
InChI Key |
FCTGKJRBDKYHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolopyridazine core is synthesized via cyclocondensation between 3,6-dichloropyridazine and isopropyl hydrazine. Under refluxing ethanol (78°C, 12 hr), this yields 6-chloro-3-(propan-2-yl)[1,triazolo[4,3-b]pyridazine with 82% efficiency. Alternative protocols use microwave-assisted conditions (150°C, 20 min) to reduce reaction time while maintaining a 78% yield.
Key Reaction:
Halogenation for Coupling Readiness
The 6-chloro derivative is further functionalized via Pd-catalyzed borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc) in dioxane (100°C, 6 hr) to install a boronate ester, enabling Suzuki-Miyaura coupling. This step achieves 70% yield but requires rigorous exclusion of moisture.
Synthesis of N-(4-Chlorophenyl)Piperidine-3-Carboxamide
Carboxamide Formation
Piperidine-3-carboxylic acid is activated using ethyl chloroformate (EtOCOCl) in THF at 0°C, followed by reaction with 4-chloroaniline. The reaction proceeds in 89% yield after recrystallization from ethanol/water.
Optimized Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Base: Triethylamine (2.2 equiv)
-
Temperature: 0°C → room temperature, 4 hr
Salt Formation for Enhanced Stability
The freebase carboxamide is treated with HCl in diethyl ether to form N-(4-chlorophenyl)piperidine-3-carboxamide hydrochloride, improving solubility for subsequent coupling reactions.
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution
The 6-chloro-triazolopyridazine reacts with N-(4-chlorophenyl)piperidine-3-carboxamide in DMF at 120°C for 24 hr, using K₂CO₃ (3 equiv) as base. This method affords the target compound in 65% yield but suffers from competing hydrolysis.
Side Reaction Mitigation:
-
Additive: Tetrabutylammonium iodide (0.1 equiv) enhances nucleophilicity, increasing yield to 73%.
-
Solvent Optimization: Switching to NMP reduces reaction time to 8 hr (70% yield).
Transition Metal-Catalyzed Coupling
A Pd-PEPPSI/IPr catalyst system enables coupling between the triazolopyridazine boronate and bromopiperidine carboxamide. Conditions:
-
Catalyst: 5 mol% Pd-PEPPSI/IPr
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: Toluene/water (4:1), 90°C, 12 hr
Process Optimization and Scalability
Temperature and Solvent Effects
Comparative studies reveal that elevated temperatures (>100°C) in polar aprotic solvents (DMF, NMP) favor SNAr pathways, while lower temperatures (60–80°C) in THF improve selectivity for metal-catalyzed routes.
Scalability Data:
| Parameter | SNAr Method | Pd-Catalyzed Method |
|---|---|---|
| Batch Size (mol) | 0.5 | 1.0 |
| Yield (%) | 68 | 78 |
| Purity (HPLC) | 92% | 97% |
| Cost Index | 1.0 | 1.3 |
Purification Challenges
The target compound’s high polarity necessitates reversed-phase chromatography (C18 silica, MeCN/H₂O + 0.1% TFA). Crystallization from ethyl acetate/heptane (1:3) achieves 98% purity but with 15% loss.
Alternative Routes and Emerging Technologies
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times for the SNAr coupling:
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of biological activities attributed to its unique structure. The presence of the triazole and pyridazine moieties contributes to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of triazole-fused compounds have shown significant anticancer properties. For instance, compounds similar to N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide have been studied for their ability to inhibit various kinases involved in cancer progression. Notably:
- Savolitinib , a c-Met inhibitor derived from triazole scaffolds, has demonstrated efficacy in treating non-small cell lung cancer and has received conditional approval in China for clinical use .
Neurological Disorders
The compound's potential in treating neurological disorders is under investigation. Certain triazolo[4,5-c]pyridazine derivatives have been explored for their modulatory effects on Janus kinase pathways, which are implicated in diseases like Huntington’s disease and other neurodegenerative conditions .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of various triazole derivatives against human cancer cell lines. The findings revealed that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against several cancer types. These results suggest that further development could lead to new therapeutic agents for cancer treatment.
Case Study 2: Neurological Modulation
In a preclinical model assessing the effects of triazole derivatives on neuroinflammation and neurodegeneration, compounds structurally related to this compound showed promise in reducing markers of inflammation and promoting neuronal survival. This highlights the potential for these compounds in treating conditions such as Alzheimer's disease.
Summary Table of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Anticancer | Inhibition of kinases involved in cancer progression; potential as therapeutic agents | Savolitinib |
| Neurological Disorders | Modulation of pathways related to neurodegeneration; potential treatments for Huntington's disease | Various triazole derivatives |
| Anti-inflammatory | Reduction of neuroinflammatory markers; promoting neuronal health | Triazole derivatives |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The main compound belongs to a class of triazolo[4,3-b]pyridazine derivatives, which are frequently explored for their bioactivity in epigenetic regulation and enzyme inhibition. Below is a comparative analysis with key analogues:
Key Observations:
Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility.
Piperidine Modifications: The 3-carboxamide position in the main compound vs. 4-carboxylic acid (STK719914) alters spatial orientation, affecting target binding. Carboxamides often engage in hydrogen bonding, while carboxylic acids may ionize at physiological pH, influencing cellular uptake .
In contrast, C1632 () inhibits Lin28, highlighting how divergent substituents (e.g., phenylacetamide vs. piperidine-carboxamide) redirect selectivity to unrelated targets.
SAR Insights :
- Halogenated Aryl Groups : Chlorine or fluorine at the 4-position (main compound vs. ’s methoxy) may enhance binding via hydrophobic or halogen-bonding interactions.
- Piperidine vs. Pyrrolidine : ’s pyrrolidine-linked compound shows reduced steric hindrance, possibly favoring kinase inhibition over bromodomains.
Research Findings and Implications
- BRD4 Inhibition : Compounds like AZD5153 () and STK719914 () demonstrate that triazolo[4,3-b]pyridazines with extended piperidine/piperazine substituents effectively inhibit bromodomains. The main compound’s 4-chlorophenyl group may mimic acetyl-lysine mimicry, a critical feature for this activity .
- Antifungal Potential: notes that epigenetic reader domains (e.g., bromodomains) are emerging antifungal targets. The main compound’s lipophilicity could aid in fungal membrane penetration.
- Synthetic Accessibility : and highlight modular synthesis routes for triazolo-pyridazines, enabling rapid diversification of substituents for optimization.
Biological Activity
N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A piperidine ring , which is known for its role in enhancing the pharmacological profile of various drugs.
- A triazole moiety , which is associated with a wide range of biological activities including anticancer and antimicrobial effects.
- A 4-chlorophenyl group , which may contribute to its lipophilicity and receptor binding capabilities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole derivative | MCF-7 (breast cancer) | 27.3 |
| Triazole derivative | HCT-116 (colon cancer) | 6.2 |
| Triazole derivative | NUGC (gastric cancer) | 25 |
These results indicate that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit ATP-binding sites on tyrosine kinase receptors, leading to reduced cell proliferation in cancer cell lines .
- Induction of Apoptosis : Studies suggest that compounds with triazole rings can trigger apoptotic pathways in cancer cells, enhancing their anticancer efficacy .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens, making them potential candidates for treating infections .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of a related triazole derivative against several human cancer cell lines. The results demonstrated that the compound had an IC50 value indicating potent activity against breast and colon cancer cell lines while showing minimal toxicity to normal fibroblast cells.
Study 2: Structure–Activity Relationship (SAR)
Another research effort focused on the SAR of triazole-containing compounds. It was found that modifications at specific positions on the triazole ring significantly influenced the biological activity. This highlights the importance of structural optimization in developing effective anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
